molecular formula C6H6N2O5 B14324760 (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate CAS No. 106207-00-5

(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate

Cat. No.: B14324760
CAS No.: 106207-00-5
M. Wt: 186.12 g/mol
InChI Key: UEHYWGOGEOIRCO-UHFFFAOYSA-N
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Description

(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate is a heterocyclic compound that contains both pyrimidine and carbonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate can be achieved through a multi-step process. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate can then be reacted with carbon disulfide in the presence of potassium hydroxide to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with hydrazine hydrate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions and the use of task-specific ionic liquids as catalysts have also been explored to improve the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl hydrogen carbonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to interact with both enzymes and nucleic acids makes it a versatile compound for various scientific research applications .

Properties

CAS No.

106207-00-5

Molecular Formula

C6H6N2O5

Molecular Weight

186.12 g/mol

IUPAC Name

(2,4-dioxopyrimidin-1-yl)methyl hydrogen carbonate

InChI

InChI=1S/C6H6N2O5/c9-4-1-2-8(5(10)7-4)3-13-6(11)12/h1-2H,3H2,(H,11,12)(H,7,9,10)

InChI Key

UEHYWGOGEOIRCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)COC(=O)O

Origin of Product

United States

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